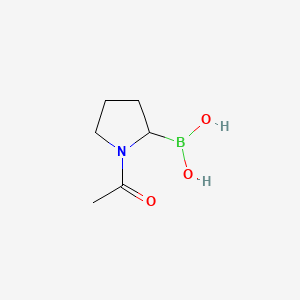
Meloxicam Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meloxicam Impurity C, also known as N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a chemical compound used as a reference standard in pharmaceutical research and quality control. It is an impurity associated with Meloxicam, a non-steroidal anti-inflammatory drug used to treat pain and inflammation in conditions such as arthritis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Meloxicam Impurity C involves several synthetic steps. One common method includes the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide with 3,5-dimethylthiazol-2-amine under specific conditions to yield the desired impurity. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine.
Industrial Production Methods: In industrial settings, the production of this compound follows stringent protocols to ensure purity and consistency. The process involves large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to meet the required standards.
Chemical Reactions Analysis
Types of Reactions: Meloxicam Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Meloxicam Impurity C is widely used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of impurities in Meloxicam formulations.
Biology: The compound is used in studies to understand the metabolic pathways and degradation products of Meloxicam.
Medicine: Research involving this compound helps in assessing the safety and efficacy of Meloxicam by identifying potential impurities.
Industry: It is used in quality control laboratories to ensure the purity and consistency of Meloxicam batches.
Mechanism of Action
The mechanism of action of Meloxicam Impurity C is not well-documented, as it is primarily used as a reference standard. it is structurally related to Meloxicam, which inhibits the enzyme cyclooxygenase. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Meloxicam Impurity A: Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.
Meloxicam Impurity B: 5-Methyl-1,3-thiazol-2-amine.
Meloxicam Impurity D: 3-Ethyl-2-imine Meloxicam.
Meloxicam Impurity E: Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.
Uniqueness: Meloxicam Impurity C is unique due to its specific structural configuration, which includes the 3,5-dimethylthiazol-2-ylidene moiety. This structural feature distinguishes it from other impurities and contributes to its specific chemical properties and reactivity.
Properties
IUPAC Name |
N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-17(2)15(23-9)16-14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCKPQZEMYTSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)S1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145656-36-5, 1262333-25-4 |
Source


|
| Record name | N-Methyl meloxicam, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1145656365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL MELOXICAM, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI22F1F2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)



![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)

